molecular formula C21H26N2O2 B12748239 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine CAS No. 129841-22-1

1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine

Cat. No.: B12748239
CAS No.: 129841-22-1
M. Wt: 338.4 g/mol
InChI Key: AOBOJTYXSCIGJV-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a hydroxyphenyl and phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-hydroxyacetophenone, which is then subjected to a series of reactions including aldol condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like ethanol or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of catalysts and solvents is crucial to ensure the reaction proceeds with high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, acetonitrile.

    Catalysts: Palladium, nickel.

Major Products

The major products formed from these reactions include various substituted piperazines, hydroxyphenyl derivatives, and phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is unique due to its combination of a piperazine ring with hydroxyphenyl and phenylbutyl groups, which imparts specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not commonly observed in other similar compounds .

Properties

CAS No.

129841-22-1

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one

InChI

InChI=1S/C21H26N2O2/c1-22-13-15-23(16-14-22)21(25)12-11-18(17-7-3-2-4-8-17)19-9-5-6-10-20(19)24/h2-10,18,24H,11-16H2,1H3

InChI Key

AOBOJTYXSCIGJV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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